PSNCBAM-1 [, , , ] is a diarylurea derivative that acts as a negative allosteric modulator of the cannabinoid CB1 receptor [, , , ]. It is classified as a type II allosteric modulator, meaning it binds to a distinct site from the orthosteric (primary) binding site of the receptor []. PSNCBAM-1 has gained significant interest in scientific research due to its potential as a therapeutic agent for conditions associated with CB1 receptor activity, such as obesity and central nervous system disorders [, ].
Synthesis Analysis
PSNCBAM-1 is synthesized via a series of chemical reactions, starting with a 2-aminopyridine derivative. [] The synthesis typically involves the following key steps:
Formation of the diarylurea core: This step involves reacting a suitable 2-aminopyridine derivative with 4-chlorophenyl isocyanate to form the central urea moiety. []
Introduction of the pyrrolidine substituent: The pyrrolidine group is introduced onto the pyridine ring through a nucleophilic substitution reaction. []
Purification and characterization: The final product, PSNCBAM-1, is purified using standard techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry. []
Structure-activity relationship (SAR) studies have shown that alkyl substitution at the 2-aminopyridine moiety and electron-deficient aromatic groups at the 4-chlorophenyl position are important for activity at the CB1 receptor. []
Molecular Structure Analysis
PSNCBAM-1 contains a diarylurea core, with a 4-chlorophenyl group on one nitrogen and a substituted phenyl ring on the other. The substituted phenyl ring is further modified with a 2-aminopyridine moiety, which itself has a pyrrolidine substituent. []
Chemical Reactions Analysis
The primary chemical reactions associated with PSNCBAM-1 are its binding interactions with the CB1 receptor. [, , , ] As a negative allosteric modulator, it does not directly compete with orthosteric ligands for the primary binding site but interacts at a distinct allosteric site. []
Mechanism of Action
PSNCBAM-1 binds to an allosteric site on the CB1 receptor, distinct from the orthosteric binding site where cannabinoid agonists like CP55,940 and WIN55,212-2 bind. [, , ] This binding alters the conformation of the receptor, resulting in a negative allosteric modulation. [, , , ] Specifically, PSNCBAM-1 has been shown to:
Reduce agonist efficacy: PSNCBAM-1 decreases the maximal efficacy (Emax) of CB1 receptor agonists in functional assays like calcium mobilization and GTPγS binding studies. [, , ]
Alter agonist binding affinity: Depending on the specific agonist, PSNCBAM-1 can either increase or decrease agonist binding affinity. [, ]
Exhibit ligand-dependent effects: The effects of PSNCBAM-1 are dependent on the specific agonist being used, a characteristic of allosteric modulation. [, , ] For example, it shows higher potency against CP55,940 than WIN55,212-2 in GTPγS binding studies. []
Applications
CB1 receptor pharmacology: PSNCBAM-1 is a valuable tool for investigating the complexities of CB1 receptor allosteric modulation, providing insights into receptor structure-function relationships. [, , , ]
Obesity research: Due to its anorectic effects in vivo, PSNCBAM-1 has been investigated as a potential therapeutic agent for obesity. [, ]
Central nervous system disorders: PSNCBAM-1 may offer therapeutic potential for various central nervous system disorders where CB1 receptor activity plays a role. []
Drug discovery: PSNCBAM-1 serves as a lead compound for developing novel CB1 allosteric modulators with improved pharmacological profiles. [, ]
Future Directions
Development of optimized analogs: SAR studies can be expanded to design and synthesize PSNCBAM-1 analogs with improved potency, selectivity, and pharmacokinetic properties. []
Exploration of biased agonism: Investigatating the potential of PSNCBAM-1 analogs to induce biased agonism at the CB1 receptor, selectively activating specific signaling pathways, may lead to the development of safer and more effective drugs. []
Compound Description: 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea, also known as PSNCBAM-1, is a cannabinoid CB1 receptor allosteric antagonist. [, , ] It has been shown to induce hypophagic effects in vivo. PSNCBAM-1 exhibits noncompetitive antagonism in guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding studies, demonstrating higher potency against the CB receptor agonist (−)-cis-3-[2-hydroxy-4-(1,1-dimethyl heptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) compared to R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]-pyrrolo[1,2,3,-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate] [WIN55,212-2 (WIN55)]. Electrophysiological studies have revealed that PSNCBAM-1 pretreatment can abolish CP55940-induced reductions in miniature inhibitory postsynaptic current (mIPSC) frequency but has no clear effect on WIN55 actions. It also attenuates the effects of the CB1 antagonist/inverse agonist N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251). These findings suggest that PSNCBAM-1 reduces CB1 receptor ligand functional efficacy in the cerebellum, potentially offering a therapeutic alternative to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases.
Pyrimidinyl Biphenylureas
Compound Description: Pyrimidinyl biphenylureas represent a class of novel analogues designed to increase structural diversity and explore alternative heterocyclic ring systems in CB1 ligands. They have been shown to positively modulate the binding of the orthosteric agonist CP55,940 while antagonizing G-protein coupling activity at the CB1 receptor. Compounds 7d and 8d within this class have demonstrated the ability to induce ERK1/2 phosphorylation through β-arrestin, contrasting with the G protein-dependent mechanism of the orthosteric CP55,940. This suggests the potential for biased agonism and a new mechanism for achieving anti-obesity effects.
Relevance: These compounds are structurally related to 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea through the presence of the pyrimidine ring within their structure. The target compound also features a pyrimidine ring, specifically a 4-(dimethylamino)-6-methylpyrimidin-2-yl group. This shared structural motif highlights the importance of the pyrimidine ring in modulating CB1 receptor activity and its potential for developing novel anti-obesity drugs.
Compound Description: 1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea, referred to as compound 5n, is a potent angiogenesis inhibitor exhibiting selective activity against vascular endothelial growth factor receptor 2 (VEGFR-2) over epidermal growth factor receptor (EGFR) kinase. It demonstrates potent antiproliferative activity against human umbilical vein endothelial cells (HUVEC), H1975, A549, and HeLa cell lines, with IC50 values of 8.46, 1.40, 7.61, and 0.28 μm, respectively. Compound 5n also shows a significant inhibitory effect on VEGFR-2 kinase (IC50 = 0.25 μm) and potent anti-angiogenesis capacity as evidenced by the chick chorioallantoic membrane (CAM) assay. Molecular docking analysis suggests that compound 5n acts as a type II inhibitor of VEGFR-2 kinase.
Relevance: This compound and 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea both belong to the broader category of diarylurea derivatives. Both compounds feature a urea linker connecting two aromatic rings with various substituents. This shared structural scaffold suggests a potential for these compounds to interact with similar biological targets, despite their distinct functionalities and activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.